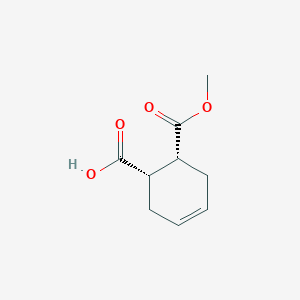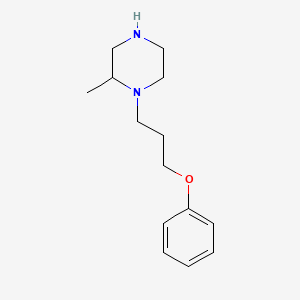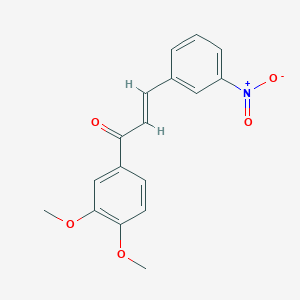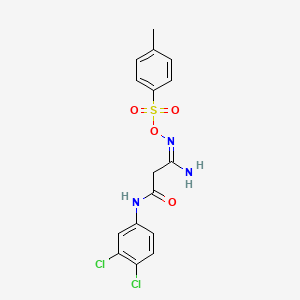
(1S,6R)-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid, 98%, ee 99%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,6R)-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid, 98%, ee 99% (hereafter referred to as MCCA) is an organic compound with a variety of uses in chemical synthesis, scientific research, and lab experiments. MCCA is a versatile compound that can be used as a building block in a variety of reactions and processes. It is a chiral compound, meaning it has two isomers, and has a high degree of optical purity, with an ee (enantiomeric excess) of 99%. This makes it an ideal choice for use in asymmetric synthesis, where a high degree of optical purity is required.
科学的研究の応用
MCCA has a variety of uses in scientific research. It has been used as a chiral building block for the synthesis of chiral compounds, such as amino acids and peptides, which are important for studying the structure and function of proteins. It has also been used in the synthesis of chiral auxiliaries, which are used in asymmetric synthesis. In addition, MCCA has been used in the synthesis of chiral drugs, including anti-cancer drugs.
作用機序
The mechanism of action of MCCA in the synthesis of chiral compounds is based on the formation of a chiral center. In the first step of the synthesis, the cyclohexenyl Grignard reagent reacts with carbon dioxide to form a cyclohexenyl carboxylic acid. This acid then reacts with a base, such as sodium hydroxide, to form a cyclohexenyl carboxylate. The carboxylate is then reacted with methanol to form MCCA. The chiral center is formed when the methanol reacts with the carboxylate, forming a chiral carbon atom.
Biochemical and Physiological Effects
MCCA does not have any direct biochemical or physiological effects. It is used as a building block in the synthesis of chiral compounds, which may have biochemical or physiological effects, depending on the compound being synthesized.
実験室実験の利点と制限
MCCA has several advantages and limitations for use in lab experiments. One advantage is its high degree of optical purity, with an ee of 99%. This makes it an ideal choice for use in asymmetric synthesis, where a high degree of optical purity is required. Additionally, MCCA is a versatile compound that can be used as a building block in a variety of reactions and processes. One limitation is that MCCA is not a naturally occurring compound, so it must be synthesized in the lab.
将来の方向性
MCCA has a variety of potential future applications. It could be used in the synthesis of chiral compounds for use in drug development, as well as in the synthesis of materials for use in a variety of industries, such as electronics and biotechnology. Additionally, MCCA could be used in the synthesis of chiral auxiliaries for use in asymmetric synthesis. Finally, MCCA could be used in the synthesis of chiral catalysts for use in a variety of chemical reactions.
合成法
MCCA is synthesized from cyclohexene via a series of chemical reactions. The first step is the formation of a cyclohexenyl Grignard reagent via the reaction of cyclohexene and magnesium metal in an ether solution. The Grignard reagent is then reacted with carbon dioxide to form a cyclohexenyl carboxylic acid. This acid is then reacted with a base, such as sodium hydroxide, to form a cyclohexenyl carboxylate. Finally, the carboxylate is reacted with methanol to form MCCA.
特性
IUPAC Name |
(1S,6R)-6-methoxycarbonylcyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-3,6-7H,4-5H2,1H3,(H,10,11)/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYLMIDEMAPSGH-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC=CCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC=CC[C@@H]1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88335-94-8 |
Source


|
| Record name | 1-Methyl (1R,2S)-4-cyclohexene-1,2-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88335-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid, 95%](/img/structure/B6332464.png)

![3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester, 95%](/img/structure/B6332471.png)
![3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, 95%](/img/structure/B6332482.png)

![8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332492.png)
![8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332495.png)
![8-Cycloheptyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332497.png)

![8-[(Furan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332508.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methylphenyl)prop-2-en-1-one](/img/structure/B6332514.png)
